REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.[CH3:8]S(Cl)(=O)=O.[OH2:13].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH2:14]([OH:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:8][CH:6]=[CH2:7]
|
Name
|
|
Quantity
|
0.19 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to destroy any excess methanesulfonyl chloride
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with dilute HC, H2O, 5% NaHCO3 and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.064 mol | |
YIELD: PERCENTYIELD | 95% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |